Cesium Ionophore III Cesium Ionophore III
Brand Name: Vulcanchem
CAS No.:
VCID: VC18411408
InChI: InChI=1S/C44H52O12S4/c1-5-33-41-34(6-1)58-36-8-3-10-38-43(36)55-31-27-51-23-19-47-16-15-46-18-22-50-26-30-54-42-35(57-33)7-2-9-37(42)59-39-11-4-12-40(60-38)44(39)56-32-28-52-24-20-48-14-13-45-17-21-49-25-29-53-41/h1-12H,13-32H2
SMILES:
Molecular Formula: C44H52O12S4
Molecular Weight: 901.1 g/mol

Cesium Ionophore III

CAS No.:

Cat. No.: VC18411408

Molecular Formula: C44H52O12S4

Molecular Weight: 901.1 g/mol

* For research use only. Not for human or veterinary use.

Cesium Ionophore III -

Specification

Molecular Formula C44H52O12S4
Molecular Weight 901.1 g/mol
IUPAC Name 3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxa-25,54,59,60-tetrathiaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene
Standard InChI InChI=1S/C44H52O12S4/c1-5-33-41-34(6-1)58-36-8-3-10-38-43(36)55-31-27-51-23-19-47-16-15-46-18-22-50-26-30-54-42-35(57-33)7-2-9-37(42)59-39-11-4-12-40(60-38)44(39)56-32-28-52-24-20-48-14-13-45-17-21-49-25-29-53-41/h1-12H,13-32H2
Standard InChI Key VIALUYBBJCXNBX-UHFFFAOYSA-N
Canonical SMILES C1COCCOCCOC2=C3C=CC=C2SC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(C=CC=C6S3)SC7=C(C(=CC=C7)S5)OCCOCCO1

Introduction

Structural Characteristics and Synthesis of Cesium Ionophore III

Cesium Ionophore III belongs to the family of 1,3-bisbridged calixcrown ethers, characterized by a calix arene scaffold functionalized with two crown-4-ether moieties at the 1,3 positions. This design creates a cofacial arrangement of oxygen donor atoms, forming a three-dimensional cavity optimized for Cs⁺ encapsulation . The calixarene framework adopts a 1,3-alternate conformation, which positions the crown ether loops in a geometry complementary to the ionic radius of Cs⁺ (1.67 Å) .

The synthesis of Cesium Ionophore III involves a multi-step process:

  • Allylation of Calix arene: The parent calix arene undergoes allylation at the 1,3 phenolic oxygen atoms, yielding a 1,3-diallyloxy intermediate.

  • Crown Ether Formation: Reaction with dibenzodimesylate in the presence of cesium carbonate facilitates cyclization, forming the bisbridged crown-4-ether structure .

  • Purification: Column chromatography and recrystallization ensure high purity (>95%), as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Key structural features include:

  • Lipophilic Side Chains: The allyl groups enhance membrane compatibility in polyvinyl chloride (PVC)-based ISEs.

  • π-Electron Donor System: Benzene rings in the crown ether participate in cation-π interactions, stabilizing Cs⁺ complexes .

Mechanism of Cesium Ion Selectivity

The selectivity of Cesium Ionophore III arises from synergistic effects between host-guest geometry and electronic interactions:

Geometric Complementarity

The cofacial crown-4-ether cavities exhibit a cavity diameter of ~2.8 Å, closely matching the hydrated radius of Cs⁺ (3.3 Å). This spatial fit minimizes energy penalties during dehydration, a critical step in ionophore-mediated transport .

Electronic Interactions

Density functional theory (DFT) studies reveal that Cs⁺ forms eight coordination bonds with oxygen atoms from the crown ether moieties. Additionally, cation-π interactions with the calixarene’s aromatic rings contribute ~15% of the total binding energy, as evidenced by reduced Cs⁺ affinity in non-aromatic analogs .

Performance in Ion-Selective Electrodes

Cesium Ionophore III has been extensively evaluated in PVC membrane electrodes. Table 1 summarizes its analytical performance compared to other ionophores:

Table 1: Analytical Performance of Cesium Ionophore III in PVC Membranes

ParameterCesium Ionophore IIICesium Ionophore IIConventional Valinomycin
Detection Limit (M)1 × 10⁻⁷.21 × 10⁻⁷.11 × 10⁻⁵
Slope (mV/decade)58.3 ± 0.758.1 ± 0.554.2 ± 1.1
Selectivity (log K Cs/K)3.683.741.92
Response Time (s)<30<30>60

Data adapted from and .

Sensitivity and Linearity

Electrodes incorporating Cesium Ionophore III exhibit Nernstian response across a wide concentration range (1 × 10⁻⁷ to 1 × 10⁻¹ M Cs⁺), with a slope of 58.3 mV/decade—close to the theoretical maximum of 59.16 mV/decade at 25°C . The detection limit of 6.3 × 10⁻⁸ M (pH 7.0) surpasses most reported Cs⁺ sensors, enabling trace-level analysis in environmental samples .

Selectivity Against Interfering Ions

The ionophore demonstrates exceptional discrimination against K⁺ and Na⁺, with selectivity coefficients (log K Cs/K) of 3.68 and 4.92 (log K Cs/Na), respectively . This performance stems from the rigid cavity, which excludes smaller ions like K⁺ (1.33 Å) through steric hindrance.

Comparative Analysis with Related Ionophores

Cesium Ionophore III outperforms earlier generations of Cs⁺-selective ligands:

  • Valinomycin: While valinomycin shows moderate Cs⁺ selectivity, its flexible structure permits K⁺ interference, reducing accuracy in biological fluids .

  • OBPX22C6-Based Adsorbents: Hybrid materials functionalized with o-benzo-p-xylyl-22-crown-6-ether achieve high Cs⁺ adsorption capacity (86.28 mg/g) but lack real-time monitoring capabilities .

Applications in Environmental and Nuclear Waste Management

The robustness of Cesium Ionophore III makes it suitable for:

  • Radioactive Waste Monitoring: Integration into online sensors for Cs-137 detection in Fukushima wastewater, achieving >90% recovery in spiked samples .

  • Soil Analysis: Field-deployable electrodes for rapid Cs⁺ quantification in contaminated soils, with results correlating closely (R² = 0.98) with inductively coupled plasma mass spectrometry (ICP-MS) .

Limitations and Future Directions

Despite its advantages, challenges remain:

  • Membrane Durability: Prolonged exposure to high ionic strength solutions (>0.1 M Na⁺) reduces sensor lifespan by 40% over 30 days .

  • Synthesis Complexity: Multi-step synthesis limits large-scale production, necessitating streamlined protocols.

Ongoing research focuses on covalent immobilization of the ionophore onto graphene-based transducers to enhance signal stability and reusability.

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